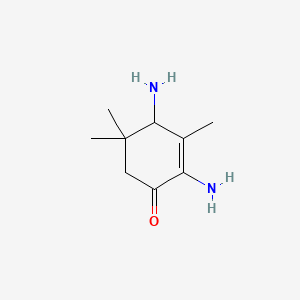
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure characterized by a cyclohexene ring substituted with amino groups and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the controlled hydrogenation of isophorone, a related compound, under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on activated charcoal and an ethylene atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound involves the aldol condensation of acetone using potassium hydroxide as a catalyst. This process yields intermediates such as diacetone alcohol and mesityl oxide, which are further processed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Hydrogenation of the compound leads to the formation of cyclohexanone derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Hydrogen gas in the presence of a hydrogenation catalyst.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of coatings, cleaning agents, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, further modulating its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethylcyclohex-2-enone: A related compound with similar structural features.
4-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one: Another structurally similar compound with different functional groups.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A compound with a similar cyclohexene ring structure.
Uniqueness
2,4-Diamino-3,5,5-trimethylcyclohex-2-en-1-one is unique due to the presence of both amino and methyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91384-78-0 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
2,4-diamino-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16N2O/c1-5-7(10)6(12)4-9(2,3)8(5)11/h8H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
DBHYCIBSVGMTQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC(C1N)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


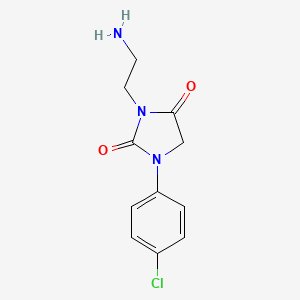
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
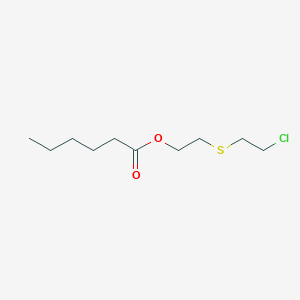
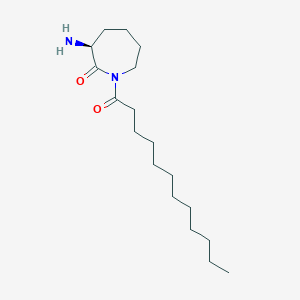
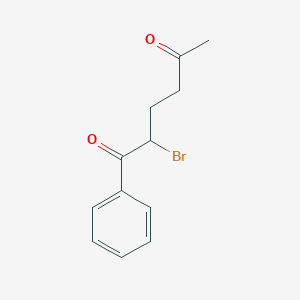
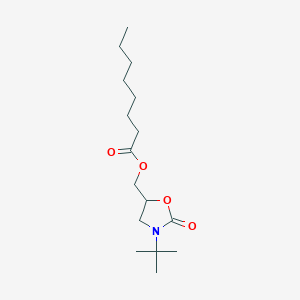
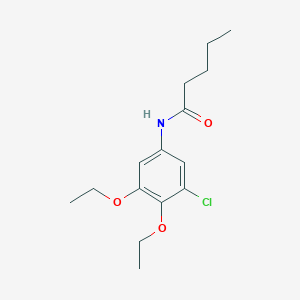
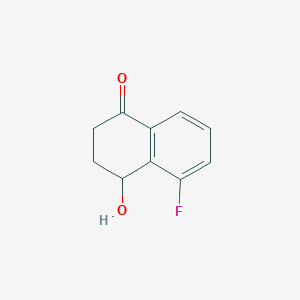
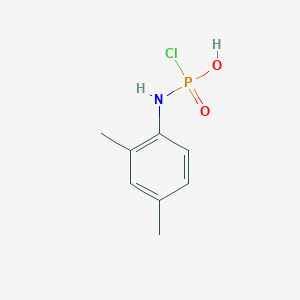
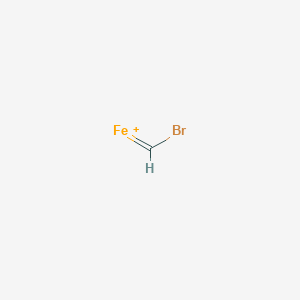
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
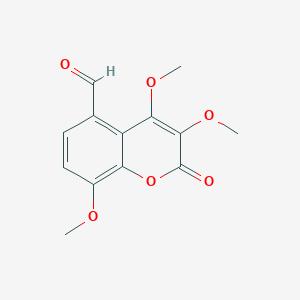
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
